
N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide, also known as C646, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the histone acetyltransferase (HAT) p300/CBP, which plays an important role in regulating gene expression.
Mechanism of Action
N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide inhibits the histone acetyltransferase activity of p300/CBP by binding to its catalytic domain. This results in the inhibition of acetylation of histones and other non-histone proteins, which leads to altered gene expression and cellular processes.
Biochemical and Physiological Effects:
N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide has been shown to induce apoptosis and cell cycle arrest in cancer cells by inhibiting the activity of p300/CBP. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide has been shown to regulate the expression of genes involved in various cellular processes, such as cell proliferation, differentiation, and apoptosis.
Advantages and Limitations for Lab Experiments
N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide is a potent and selective inhibitor of p300/CBP, which makes it a valuable tool for studying the role of these proteins in cellular processes. However, N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are many potential future directions for research on N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide. One area of interest is the development of more potent and selective inhibitors of p300/CBP. Another area of interest is the investigation of the role of p300/CBP in other diseases, such as cardiovascular disease and diabetes. Additionally, the use of N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide in combination with other drugs for the treatment of cancer is an area of active research.
Synthesis Methods
The synthesis of N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide involves a multi-step process that begins with the reaction of 2-amino-3-ethylbenzoic acid with ethyl oxalyl chloride to form 3-ethyl-2-oxobenzimidazol-1-yl)acetyl chloride. This intermediate is then reacted with 2-methyl-2-butenenitrile to form N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide. The final product is obtained after purification by column chromatography.
Scientific Research Applications
N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide has been widely used in scientific research to investigate the role of p300/CBP in various cellular processes. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide has also been used to study the regulation of gene expression, chromatin remodeling, and DNA damage response. In addition, N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide has been used to investigate the role of p300/CBP in neurodegenerative diseases, such as Alzheimer's disease.
properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-5-20-13-8-6-7-9-14(13)21(16(20)23)10-15(22)19-17(4,11-18)12(2)3/h6-9,12H,5,10H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMVSSIKVGXSHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C1=O)CC(=O)NC(C)(C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

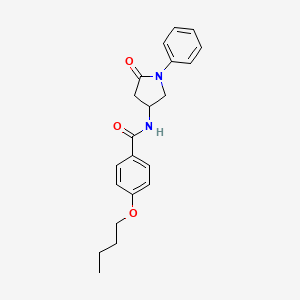

![N-[1-(furan-2-yl)propan-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B2558168.png)
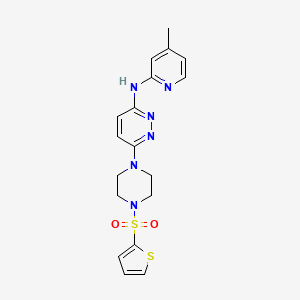

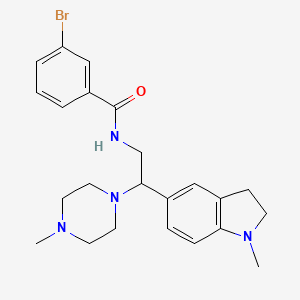
![3-(2-chlorobenzyl)-5-(4-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2558175.png)
triazin-2-yl)sulfanyl)acetate](/img/structure/B2558176.png)
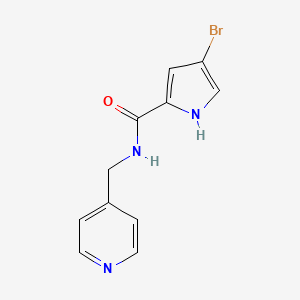
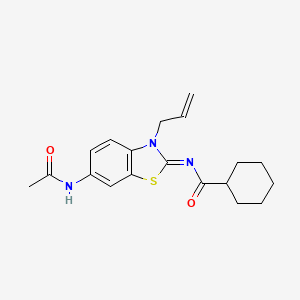

![Ethyl 4-(4-tert-butylphenyl)-2-[(chloroacetyl)amino]thiophene-3-carboxylate](/img/structure/B2558182.png)

